4-Chloro-2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Overview
Description
4-Chloro-2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its versatility in various chemical reactions, particularly in cross-coupling reactions, making it a valuable intermediate in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves a multi-step process. One common method includes the borylation of a suitable precursor using a palladium catalyst. The reaction conditions often involve the use of solvents such as tetrahydrofuran or dimethylformamide, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed
The major products formed from these reactions include boronic acids, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of molecular probes and imaging agents for biological studies.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its ability to participate in cross-coupling reactions. The boron atom in the compound forms a complex with palladium catalysts, facilitating the transfer of the organic group to the target molecule. This process is crucial in the formation of carbon-carbon bonds, which are essential in the synthesis of various organic compounds .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
- N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
4-Chloro-2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both chloro and nitrile groups allows for diverse functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C14H17BClNO2 |
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Molecular Weight |
277.55 g/mol |
IUPAC Name |
4-chloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C14H17BClNO2/c1-9-6-12(16)11(7-10(9)8-17)15-18-13(2,3)14(4,5)19-15/h6-7H,1-5H3 |
InChI Key |
RGJWKKYKGLXWQJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)C)C#N |
Origin of Product |
United States |
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